molecular formula C16H10N2O8S2 B1210186 Indigotindisulfonic acid CAS No. 483-20-5

Indigotindisulfonic acid

Cat. No. B1210186
CAS RN: 483-20-5
M. Wt: 422.4 g/mol
InChI Key: JMEVHYCNAPFOAB-UHFFFAOYSA-N
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Description

Indigo carmine (acid form) is a member of the class of indolones obtained by formal 2,2'-oxidative coupling of two molecules of 3-oxo-2,3-dihydroindole-5-sulfonic acids. It has a role as a food colouring and a histological dye. It is a member of indolones, an olefinic compound, an enone, an arenesulfonic acid and a ring assembly. It is a conjugate acid of an indigo carmine(2-).
Indolesulfonic acid is a blue-colored dye used a marker in urological procedures, also known as indigo carmine. Indigo carmine, or 5, 5'-indigodisulfonic acid sodium salt, also known as indigotine or FD& C Blue #2 is a pH indicator with the chemical formula C16H8N2Na2O8S2. It is approved for use as a food dye in the United States and the EU and has the E number E132
Indolesulfonic acid used as a dye in renal function testing for the detection of nitrates and chlorates, and in the testing of milk.

Scientific Research Applications

1. Medical Applications

Indigo carmine is widely used in medical procedures, particularly in surgeries to identify and examine the urinary tract. It has been noted for its role in intraoperative cystoscopy to identify ureteral meatuses and verify ureteral efflux during pelvic surgery (Doyle et al., 2015). Due to a shortage of indigotindisulfonate sodium, alternatives like sodium fluorescein and 50% dextrose have been explored for similar purposes (Narasimhulu et al., 2016).

2. Chemistry and Biology

Indigo carmine has been used in the study of oxidation reactions. For instance, the osmium(VIII)-catalyzed oxidation of indigo carmine by chloramine-B in alkaline solutions was monitored, contributing to the understanding of reaction kinetics and mechanism (Cholkar et al., 2011).

3. Environmental Applications

Indigo carmine has been investigated for its role in the degradation and treatment of wastewaters. Anodic oxidation with a boron-doped diamond electrode was used for the remediation of wastewater containing indigo carmine, showcasing an environmentally friendly method of decontamination (Ammar et al., 2006).

4. Material Science

In the field of material science, indigo carmine has been explored as a positive-electrode material for rechargeable lithium batteries. It demonstrated good cycle-life stability and discharge capacity, highlighting its potential in energy storage applications (Yao et al., 2010).

properties

CAS RN

483-20-5

Product Name

Indigotindisulfonic acid

Molecular Formula

C16H10N2O8S2

Molecular Weight

422.4 g/mol

IUPAC Name

2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid

InChI

InChI=1S/C16H10N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17,19H,(H,21,22,23)(H,24,25,26)

InChI Key

JMEVHYCNAPFOAB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O

Other CAS RN

483-20-5

solubility

1g/100ml

synonyms

(delta-2,2'-biindole)-3,3'-dione
2-(1,3-Dihydro-3-oxo-5-sulpho-2H-indol-2-ylidene)-3- oxoindoline-5-sulphonic acid
Carmine, Indigo
D and C Blue NO. 6
FD and C Blue No. 2
indigo
Indigo Blue
Indigo Blue, Soluble
Indigo Carmine
Indigo Disulfonate
indigotin
Indigotindisulfonate
Indigotindisulfonate Sodium
Indigotindisulfonic Acid
Soluble Indigo Blue

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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